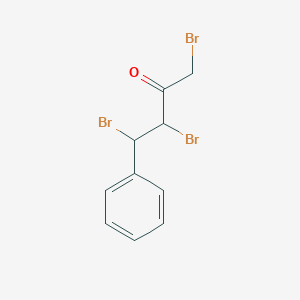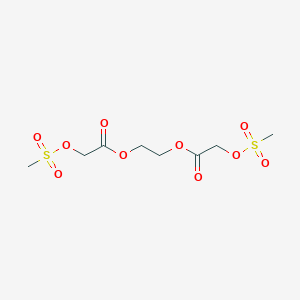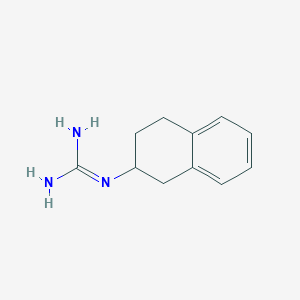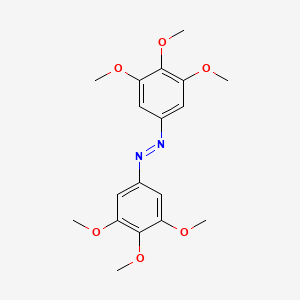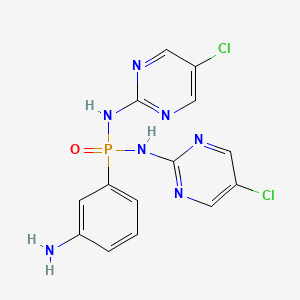
P-(3-Aminophenyl)-N,N'-bis(5-chloropyrimidin-2-yl)phosphonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is a complex organic compound with the molecular formula C14H12Cl2N7OP. This compound is characterized by the presence of aminophenyl and chloropyrimidinyl groups, making it a significant molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide typically involves the reaction of 3-aminophenyl derivatives with chloropyrimidine compounds. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloropyrimidinyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophiles.
Aplicaciones Científicas De Investigación
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)urea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)thiourea
- N-(3-Aminophenyl)-N’-(5-chloropyrimidin-2-yl)carbamate
Uniqueness
P-(3-Aminophenyl)-N,N’-bis(5-chloropyrimidin-2-yl)phosphonic diamide is unique due to its phosphonic diamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable molecule for specific applications in research and industry.
Propiedades
Número CAS |
6339-34-0 |
|---|---|
Fórmula molecular |
C14H12Cl2N7OP |
Peso molecular |
396.2 g/mol |
Nombre IUPAC |
N-[(3-aminophenyl)-[(5-chloropyrimidin-2-yl)amino]phosphoryl]-5-chloropyrimidin-2-amine |
InChI |
InChI=1S/C14H12Cl2N7OP/c15-9-5-18-13(19-6-9)22-25(24,12-3-1-2-11(17)4-12)23-14-20-7-10(16)8-21-14/h1-8H,17H2,(H2,18,19,20,21,22,23,24) |
Clave InChI |
FEKFSELIBXCMBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)P(=O)(NC2=NC=C(C=N2)Cl)NC3=NC=C(C=N3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


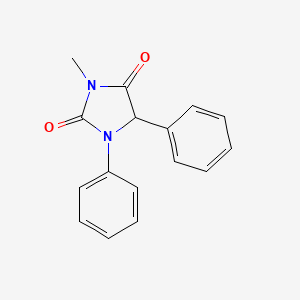
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
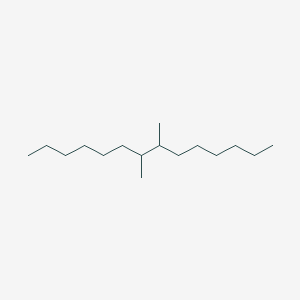
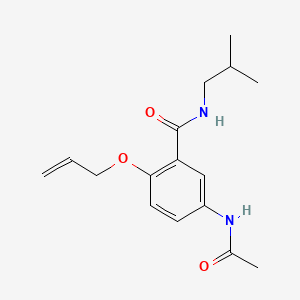
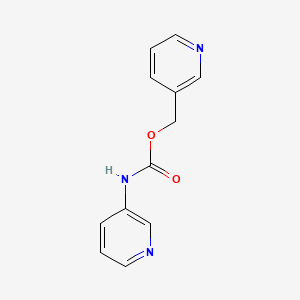


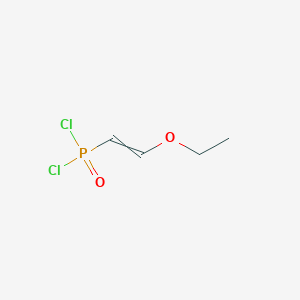
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
